CYP2A6 Binding Affinity: 4-Phenylazepane Exhibits 7.8-fold Higher Affinity Compared to Its 3-Phenyl Regioisomer
4-Phenylazepane demonstrates a binding affinity (Kd) of 4500 nM for the cytochrome P450 enzyme CYP2A6, a key enzyme in nicotine and xenobiotic metabolism. [1] In contrast, its regioisomer, 3-phenylazepane, exhibits a significantly weaker Kd of 680 nM. [2] This represents a 7.8-fold difference in binding strength, indicating that the position of the phenyl substituent on the azepane ring is a critical determinant for CYP2A6 interaction.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 4500 nM |
| Comparator Or Baseline | 3-Phenylazepane (Kd = 680 nM) |
| Quantified Difference | 7.8-fold lower affinity for the target compound (higher Kd value) |
| Conditions | Binding affinity assay using absorbance change (379-387 nm increase, 414-420 nm decrease) against CYP2A6 of unknown origin. |
Why This Matters
This data demonstrates that 4-phenylazepane's CYP2A6 binding profile is not interchangeable with its 3-phenyl counterpart, making it essential for studies focused on specific metabolic enzyme interactions or for designing inhibitors with defined selectivity profiles.
- [1] BindingDB. BDBM50101991: 4-Phenylazepane binding affinity (Kd) to CYP2A6. Entry BDBM50101991. View Source
- [2] BindingDB. BDBM50101990: 3-Phenylazepane binding affinity (Kd) to CYP2A6. Entry BDBM50101990. View Source
